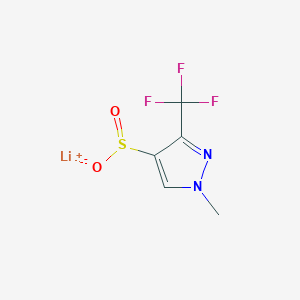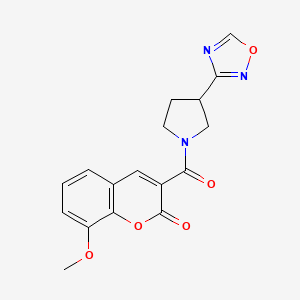
lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium ion paired with a pyrazole ring substituted with a trifluoromethyl group and a sulfinate group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by the introduction of the sulfinate group. One common method starts with the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride to form the pyrazole ring. This intermediate is then lithiated using n-butyllithium in a flow reactor, followed by the addition of a sulfinate source .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors allows for better control over reaction conditions and yields. The separation of regioisomeric mixtures can be achieved through distillation based on boiling point differences .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinate group yields sulfonates, while nucleophilic substitution can introduce various functional groups into the pyrazole ring .
Aplicaciones Científicas De Investigación
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and as an additive in high-performance batteries
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The sulfinate group can form strong interactions with metal ions and other electrophilic centers, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfinate: Similar structure but with the sulfinate group at a different position.
1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole: Contains an additional trifluoromethyl group, increasing its reactivity and stability
Uniqueness
Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
lithium;1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2S.Li/c1-10-2-3(13(11)12)4(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIUORFAGDOGJF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(C(=N1)C(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2658775.png)
![Methyl 2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate](/img/structure/B2658776.png)






![methyl 10-(4-ethoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2658789.png)

![3-(3,4-dimethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2658794.png)


